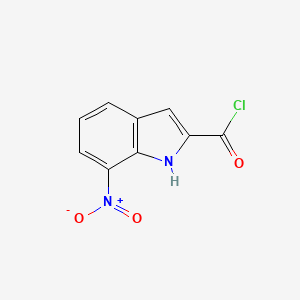

7-Nitro-1H-indole-2-carbonyl chloride

CAS No.: 1706430-07-0

Cat. No.: VC2735384

Molecular Formula: C9H5ClN2O3

Molecular Weight: 224.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706430-07-0 |

|---|---|

| Molecular Formula | C9H5ClN2O3 |

| Molecular Weight | 224.6 g/mol |

| IUPAC Name | 7-nitro-1H-indole-2-carbonyl chloride |

| Standard InChI | InChI=1S/C9H5ClN2O3/c10-9(13)6-4-5-2-1-3-7(12(14)15)8(5)11-6/h1-4,11H |

| Standard InChI Key | GFNGCLIQAVCWPR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)Cl |

| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)Cl |

Introduction

Chemical Properties and Structure

7-Nitro-1H-indole-2-carbonyl chloride is characterized by its distinct molecular structure and specific physicochemical properties. The compound features an indole core with a nitro group at position 7 and a carbonyl chloride group at position 2, creating a versatile chemical scaffold with multiple reactive sites.

Physical and Chemical Properties

The compound presents as a solid substance with well-defined chemical characteristics. Table 1 summarizes the key physical and chemical properties of 7-Nitro-1H-indole-2-carbonyl chloride.

Table 1: Physical and Chemical Properties of 7-Nitro-1H-indole-2-carbonyl chloride

| Property | Value |

|---|---|

| CAS Number | 1706430-07-0 |

| Molecular Formula | C₉H₅ClN₂O₃ |

| Molecular Weight | 224.60 g/mol |

| IUPAC Name | 7-nitro-1H-indole-2-carbonyl chloride |

| Standard InChI | InChI=1S/C9H5ClN2O3/c10-9(13)6-4-5-2-1-3-7(12(14)15)8(5)11-6/h1-4,11H |

| Standard InChIKey | GFNGCLIQAVCWPR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)N+[O-])NC(=C2)C(=O)Cl |

The compound's molecular structure combines the core indole scaffold with key functional groups that define its reactivity profile. The nitro group at position 7 acts as an electron-withdrawing substituent, influencing the electronic distribution across the molecule, while the carbonyl chloride group serves as a reactive center for nucleophilic substitution reactions.

Structural Features and Reactivity

Synthesis Methods

The synthesis of 7-Nitro-1H-indole-2-carbonyl chloride typically involves a multi-step process starting from simpler indole derivatives. While the specific synthesis of this compound isn't directly detailed in the available literature, related compounds provide insight into potential synthetic routes.

General Synthetic Approach

Based on the synthesis of related compounds, 7-Nitro-1H-indole-2-carbonyl chloride can likely be prepared through a sequence involving:

-

Nitration of indole or indole-2-carboxylic acid derivatives to introduce the nitro group at position 7

-

Conversion of the carboxylic acid group to an acid chloride using chlorinating agents

For the related compound 1H-indole-2-carbonyl chloride (without the nitro substituent), the following process has been documented:

Table 2: Synthesis Method for 1H-indole-2-carbonyl chloride

| Reagents | Conditions | Yield |

|---|---|---|

| Indole-2-carboxylic acid | - | Starting material |

| Oxalyl chloride (3 eq.) | CH₂Cl₂, 40°C, 1.5 h | 98% |

| N,N-dimethylformamide (catalytic) | - | - |

This reaction involves the treatment of indole-2-carboxylic acid (800 mg, 4.9 mmol) with oxalyl chloride (1.28 mL, 14.9 mmol) and catalytic N,N-dimethylformamide in dichloromethane at 40°C for 1.5 hours. After concentration, the reaction yields the product as a yellow solid with approximately 98% yield .

Adaptation for 7-Nitro Derivative

To synthesize the 7-nitro derivative specifically, an additional nitration step would be required either before or after the formation of the acid chloride. Considering the sensitivity of the acid chloride group, it would be more practical to perform the nitration first on indole-2-carboxylic acid, followed by conversion to the acid chloride.

The nitration would likely utilize standard nitrating agents such as nitric acid/sulfuric acid mixtures or nitronium tetrafluoroborate, with careful control of reaction conditions to achieve regioselectivity for the 7-position of the indole ring.

Applications and Uses

7-Nitro-1H-indole-2-carbonyl chloride serves as a valuable intermediate in various chemical and pharmaceutical applications, owing to its reactive functional groups and unique structural features.

Research Applications

Based on applications of related compounds, 7-Nitro-1H-indole-2-carbonyl chloride likely finds use in:

-

Development of probe molecules for studying biological systems

-

Creation of chemical libraries for drug discovery

-

Synthesis of materials with specific optical or electronic properties

-

Preparation of specialized analytical reagents

The related compound 7-Nitroindole-2-carboxylic acid is utilized in several research areas that may also apply to 7-Nitro-1H-indole-2-carbonyl chloride:

-

Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological disorders

-

Biochemical Research: For studies related to neurotransmitter systems

-

Analytical Chemistry: As a standard in analytical methods

-

Material Science: In developing new materials for organic electronics

-

Environmental Monitoring: For detecting environmental pollutants

| Activity | Examples | Structural Relevance |

|---|---|---|

| Anti-inflammatory | Indomethacin, Etodolac | Indole core with carboxylic acid functionality |

| Anti-cancer | Sunitinib, Nintedanib | Modified indole structures |

| Anti-viral | HIV-1 integrase inhibitors | Indole-2-carboxylic acid derivatives |

| Neurological | Serotonin, Tryptophan | Indole core resembling neurotransmitters |

The presence of the nitro group in 7-Nitro-1H-indole-2-carbonyl chloride could potentially enhance certain biological activities or alter the pharmacokinetic properties of resulting derivatives. Nitro groups can influence membrane permeability, metabolic stability, and receptor interactions, potentially leading to unique biological profiles in compounds derived from this intermediate.

Structure-Activity Relationships

While direct biological data for 7-Nitro-1H-indole-2-carbonyl chloride is limited, structure-activity relationship studies on related compounds suggest that:

-

The position of the nitro group on the indole ring significantly influences biological activity

-

The carbonyl functionality at position 2 can participate in hydrogen bonding with biological targets

-

Derivatives formed through acylation reactions might exhibit diverse pharmacological profiles depending on the nature of the introduced substituents

These structural features make 7-Nitro-1H-indole-2-carbonyl chloride a potentially valuable scaffold for developing compounds with targeted biological activities through careful modification of its reactive sites.

Research Developments and Future Directions

Current research involving 7-Nitro-1H-indole-2-carbonyl chloride and related compounds suggests several promising avenues for future investigation and development.

Synthetic Methodology Advancements

Ongoing research in synthetic organic chemistry continues to refine methods for the preparation and functionalization of complex indole derivatives. Future developments might include:

-

More selective and efficient nitration methods for achieving regiospecific substitution

-

Green chemistry approaches to minimize environmental impact of synthesis

-

One-pot procedures combining multiple transformation steps

-

Catalytic methods for direct functionalization of the indole core

These methodological advances would enhance the accessibility and utility of 7-Nitro-1H-indole-2-carbonyl chloride as a synthetic building block.

Emerging Applications

Based on current trends, several emerging applications for 7-Nitro-1H-indole-2-carbonyl chloride and its derivatives can be anticipated:

-

Targeted Drug Delivery Systems: The reactive carbonyl chloride group could be utilized to attach targeting moieties or linkers for drug delivery applications

-

Fluorescent Probes: Derivatives might exhibit interesting photophysical properties useful in developing chemical sensors or biological imaging agents

-

Materials Science: Incorporation into polymers or materials with specialized electronic or optical properties

-

Catalysis: Potential development of organocatalysts or ligands for metal-catalyzed reactions

The unique combination of the electron-withdrawing nitro group and the reactive carbonyl chloride functionality makes 7-Nitro-1H-indole-2-carbonyl chloride a versatile platform for exploration in these diverse fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume